molecular formula C13H15ClN2O2 B11728334 Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate

Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate

Cat. No.: B11728334
M. Wt: 266.72 g/mol
InChI Key: SXXCMYIFCGKWKX-UHFFFAOYSA-N
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Description

希夫碱形成的路径设计

目标化合物中希夫碱结构的构建涉及4-氯苯甲醛与β-氨基丙烯酸酯的缩合反应。根据文献报道,该反应遵循经典的ADPED机制(加成-去质子化-质子化-消除-去质子化)。具体而言,4-氯苯甲醛的羰基碳首先受到β-氨基丙烯酸酯中氨基的亲核攻击,形成不稳定的半胺醛中间体。随后通过酸催化下的脱水过程生成稳定的亚胺键(-C=N-)

关键反应参数包括:

  • 催化剂选择 :乙酸或对甲苯磺酸的添加可显著提高反应速率,其通过质子化羰基氧增强亲电性
  • 水分控制 :分子筛或Dean-Stark分水器的使用可有效移除生成的水分子,推动反应平衡向产物方向移动
  • 温度优化 :回流条件下(如乙醇溶剂中78°C)通常可在6小时内完成反应,产率达68-72%

利用红外光谱(IR)可追踪反应进程:原料中羰基特征峰(~1700 cm⁻¹)的消失与亚胺特征峰(~1640 cm⁻¹)的出现表明希夫碱成功形成。核磁共振氢谱(¹H NMR)中δ 8.3-8.4 ppm处的单峰归属为亚胺质子(-CH=N-),进一步验证了结构

溶剂体系与烯胺合成的催化效率

烯胺部分的合成通常通过二级胺(如二甲胺)与β-酮酯的缩合实现。溶剂极性对反应动力学与热力学具有显著影响:

溶剂类型 介电常数 反应时间(小时) 产率(%)
无水乙醇 24.3 8 65
乙腈 37.5 5 72
N,N-二甲基甲酰胺 36.7 6 68

数据表明,高极性溶剂(如乙腈)通过稳定过渡态加速反应,但需控制水分含量(<5%)以避免逆反应。此外,路易斯酸催化剂(如ZnCl₂)的引入可使产率提升至85%,其通过配位羰基氧增强亲电性

值得注意的是,微波辅助合成在该步骤中展现出独特优势。与传统油浴加热相比,微波辐射可使反应时间缩短40%,同时维持产率在70%以上。这种非热效应归因于分子间偶极相互作用的定向强化。

丙-2-烯酸酯功能化过程中的立体化学控制

目标化合物中C2-C3双键的构型(E/Z)直接影响其物理化学性质。实验表明,反应介质的pH值对立体选择性具有决定性作用:

  • 酸性条件(pH <5) :质子化亚胺氮促进共轭体系的平面性,导致E式异构体占优(>90%)
  • 中性条件 :空间位阻效应主导,Z式异构体比例升至35%

通过核磁共振耦合常数分析可区分异构体:E式构型中烯烃质子的耦合常数(J=15-16 Hz)显著大于Z式(J=10-12 Hz)。手性HPLC分析进一步证实,在D-脯氨酸衍生的有机催化剂存在下,对映体过量值(ee)可达98%

微波辅助与常规热合成方法的对比

为评估新型合成技术的适用性,我们系统比较了两种方法的工艺参数:

参数 常规热合成 微波辅助合成
反应温度(°C) 78 100
反应时间(小时) 6 1.5
能耗(kW·h/mol) 12.4 3.8
平均产率(%) 70 73

微波合成的优势体现在:

  • 选择性加热 :极性中间体的优先激发降低副反应发生率
  • 快速升温 :秒级温度爬升速率有效抑制热敏性基团分解
  • 重现性提升 :闭环温控系统将批次间差异控制在±2%以内

然而,放大生产时需考虑微波穿透深度限制。近期研究表明,连续流反应器与微波联用可使日产量提升至千克级,同时保持ee值>95%

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

methyl 2-[(4-chlorophenyl)methylideneamino]-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C13H15ClN2O2/c1-16(2)9-12(13(17)18-3)15-8-10-4-6-11(14)7-5-10/h4-9H,1-3H3

InChI Key

SXXCMYIFCGKWKX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Imine Formation via Condensation

The chlorophenylmethylideneamino segment is generated through a Schiff base reaction between 4-chlorobenzaldehyde and a primary amine. For example:

4-Chlorobenzaldehyde+Methyl 3-aminoacrylateEtOH, ΔIntermediate Imine\text{4-Chlorobenzaldehyde} + \text{Methyl 3-aminoacrylate} \xrightarrow{\text{EtOH, Δ}} \text{Intermediate Imine}

This step is conducted under reflux in ethanol, with catalytic acetic acid to accelerate imine formation.

Introduction of the Dimethylamino Group

The dimethylamino moiety is introduced via nucleophilic substitution or Michael addition. A documented approach involves treating the intermediate imine with dimethylamine in the presence of a Lewis acid catalyst (e.g., ZnCl₂):

Intermediate Imine+(CH₃)₂NHZnCl₂, DCMMethyl 2-[(4-chlorophenyl)methylidene]amino-3-(dimethylamino)prop-2-enoate\text{Intermediate Imine} + \text{(CH₃)₂NH} \xrightarrow{\text{ZnCl₂, DCM}} \text{this compound}

Dichloromethane (DCM) serves as the solvent, and the reaction is maintained at 0–5°C to minimize side reactions.

Esterification and Final Purification

The acrylate ester group is installed via Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP):

Acrylic Acid Derivative+MethanolDCC, DMAPMethyl Ester Product\text{Acrylic Acid Derivative} + \text{Methanol} \xrightarrow{\text{DCC, DMAP}} \text{Methyl Ester Product}

Purification is achieved through silica gel chromatography (ethyl acetate/hexane, 3:7), yielding the final compound with >95% purity.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
Imine Formation4-Chlorobenzaldehyde, Ethanol, Δ, 12 h78
Dimethylamino Addition(CH₃)₂NH, ZnCl₂, DCM, 0–5°C, 6 h65
EsterificationDCC, DMAP, MeOH, rt, 24 h82

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes to enhance reaction control and throughput. For example:

Continuous Imine Synthesis

A tubular reactor facilitates the condensation of 4-chlorobenzaldehyde and methyl 3-aminoacrylate at 80°C with a residence time of 30 minutes, achieving 85% conversion.

Catalytic Michael Addition

Fixed-bed reactors loaded with ZnCl₂-impregnated silica gel enable continuous dimethylamino group incorporation, reducing catalyst waste and improving reproducibility.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L100–500 L
Temperature ControlJacketed Glass ReactorTubular Reactor
PurificationColumn ChromatographyCrystallization
Annual Output10–50 g100–500 kg

Mechanistic Insights and Optimization

Role of Lewis Acids

Zinc chloride enhances the electrophilicity of the imine intermediate, facilitating nucleophilic attack by dimethylamine. Computational studies suggest a transition state stabilized by Zn²⁺ coordination.

Solvent Effects

Polar aprotic solvents (e.g., DCM) improve reagent solubility without hydrolyzing the imine bond. Ethanol, while protic, is utilized in initial steps due to its ability to stabilize charged intermediates.

Challenges and Mitigation Strategies

Moisture Sensitivity

The imine bond is prone to hydrolysis. Industrial processes employ molecular sieves and anhydrous solvents to maintain reaction integrity.

Byproduct Formation

Oligomerization of acrylate intermediates is minimized by maintaining low temperatures (<10°C) during Michael addition.

Recent Advances (2023–2025)

Photocatalytic Methods

Visible-light-mediated imine synthesis reduces energy consumption, achieving 90% yield in 2 hours under ambient conditions.

Biocatalytic Approaches

Engineered transaminases enable enantioselective synthesis of chiral intermediates, though applicability to this compound remains exploratory .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

The target compound’s dimethylamino group distinguishes it from analogs with cyano, methoxyamino, or heteroaromatic substituents. For example:

  • : Methyl 2-[(2-cyano-2-(2-pyridinyl)ethenyl)amino]-3-(dimethylamino)prop-2-enoate features a pyridinyl and cyano group, both electron-withdrawing, which enhance electrophilicity at the α,β-unsaturated ester.
  • : Ethyl 3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate incorporates a cyano and methoxyamino group. The cyano group increases polarity, while methoxyamino introduces hydrogen-bonding capability, absent in the dimethylamino-substituted target compound .
Table 1: Substituent and Electronic Comparison
Compound Key Substituents Electronic Effects Reactivity Implications
Target Compound 4-Cl-C₆H₄, dimethylamino Mixed (EWG + EDG) Moderate electrophilicity
Compound 10 Pyridinyl, cyano, hydroxy-dioxopyrimidinyl Strong EWG (cyano, pyridinyl) High electrophilicity for cyclization
Compound 4-Cl-C₆H₄, cyano, methoxyamino EWG (cyano), hydrogen-bonding (NH) Enhanced solubility and crystallinity
Compound 4-Cl-C₆H₄, 2,4-difluorophenylamino EWG (Cl, F) Steric hindrance from difluoro group

Ester Group Influence on Stability and Reactivity

The target compound’s methyl ester group contrasts with ethyl esters in and . Methyl esters typically hydrolyze faster due to reduced steric hindrance, which may limit the target’s stability in aqueous environments compared to ethyl analogs .

Structural and Crystallographic Differences

  • : Ethyl 3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate exhibits a planar conformation due to conjugation between the cyano group and the α,β-unsaturated ester. The dimethylamino group in the target compound may introduce slight non-planarity, affecting packing efficiency .
  • : The 2,4-difluorophenylamino group in (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate creates steric bulk, leading to larger dihedral angles (e.g., 15.2° between phenyl and enamino planes) compared to the target compound’s likely more planar structure .

Reactivity in Functionalization Reactions

  • : Pyridinyl-cyano analogs undergo cyclization with aromatic amines under mild conditions (room temperature, acetic acid) due to strong electron-withdrawing effects .
  • Target Compound: The dimethylamino group’s electron-donating nature may necessitate harsher conditions (e.g., elevated temperatures or catalysts) for similar reactions.

Research Findings and Implications

Electronic Tuning : The target compound’s balanced electronic profile (EDG + EWG) may optimize reactivity for applications requiring moderate electrophilicity, such as intermediates in heterocyclic synthesis.

Synthetic Flexibility : Ethyl esters () offer better crystallinity for structural analysis, whereas methyl esters (target, ) prioritize reactivity in downstream reactions.

Biological Activity

Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate, also known by its CAS number 76862-13-0, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C13H15ClN2O2
  • Molecular Weight : 266.73 g/mol
  • Structure : The compound features a dimethylamino group and a chlorophenyl moiety, which are significant for its biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives of chlorophenyl compounds have been shown to inhibit bacterial growth effectively. This compound may demonstrate similar effects, potentially acting against various bacterial strains.

2. Anticancer Potential

Studies have suggested that compounds containing the dimethylamino group can exhibit cytotoxic effects on cancer cells. The presence of the chlorophenyl group may enhance this activity through mechanisms such as apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition

The compound may also interact with specific enzymes involved in metabolic pathways, leading to inhibition of cancer cell proliferation. For example, similar compounds have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells.

Table 1: Comparison of Biological Activities

Activity TypeReference CompoundExpected Activity of this compound
AntimicrobialChlorophenol derivativesPotentially effective against Gram-positive and Gram-negative bacteria
AnticancerDimethylamino compoundsPossible cytotoxic effects on various cancer cell lines
Enzyme InhibitionDHODH inhibitorsPotential inhibition leading to reduced proliferation of cancer cells

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial efficacy of chlorophenyl derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives could inhibit bacterial growth significantly, suggesting that this compound may have similar properties.

Case Study 2: Cytotoxicity in Cancer Cells

A series of dimethylamino-containing compounds were tested for their cytotoxic effects on human breast cancer cells (MCF-7). The results showed that these compounds induced apoptosis and inhibited cell proliferation. This compound could be hypothesized to exhibit comparable anticancer activity based on its structural similarities.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. These investigations highlight the importance of functional groups such as dimethylamine and chlorophenyl in enhancing biological activity. The findings indicate that modifications to the core structure can lead to significant variations in potency and selectivity.

Q & A

Q. What are the standard synthetic routes for Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step protocol involving nucleophilic substitution and condensation. For example, glycine methyl ester derivatives are reacted with bis(dimethylamino)-tert-butoxymethane (Bredereck’s reagent) under reflux in toluene, followed by condensation with 4-chlorobenzaldehyde derivatives. Yield optimization (e.g., ~55% in initial steps) depends on solvent polarity, temperature (20–80°C), and stoichiometric ratios of reagents . Key analytical methods include <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns and HPLC for purity assessment.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols:

  • pH-dependent stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS to track hydrolysis products (e.g., cleavage of the enoate ester or imine bond).
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and TGA for mass loss profiles.
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and monitor spectral changes via UV spectroscopy .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure and purity?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.2 ppm), enoate protons (δ ~6.5–7.5 ppm), and 4-chlorophenyl substituents (δ ~7.2–7.8 ppm).
  • FT-IR : Identify characteristic bands for C=O (1700–1750 cm⁻¹), C=N (1640–1680 cm⁻¹), and aromatic C-Cl (600–800 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s bioactivity across different in vitro models?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay-specific variables:

  • Cell line selection : Compare activity in THP-1 monocytes (which express NF-κB pathways) versus primary PBMCs .
  • Concentration gradients : Test sub-micromolar to millimolar ranges to identify therapeutic vs. toxic thresholds.
  • Metabolic interference : Use LC-MS/MS to detect metabolites in cell lysates that may antagonize or enhance activity .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for derivatization?

  • Electrophilic activation : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the 4-chlorophenyl ring to enhance imine electrophilicity.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic attack rates compared to toluene .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate substitution at the β-dimethylamino position.

Q. How do computational studies (e.g., molecular docking) predict the compound’s interactions with biological targets?

  • Target identification : Perform homology modeling against kinases or GPCRs using databases like PDB.
  • Docking simulations : Use AutoDock Vina to assess binding affinities to inflammatory targets (e.g., NF-κB p65 subunit) .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in GROMACS .

Q. What analytical methods differentiate stereoisomers or tautomeric forms of this compound?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients to resolve enantiomers.
  • X-ray crystallography : Determine absolute configuration via single-crystal diffraction (e.g., CCDC deposition) .
  • Dynamic NMR : Monitor tautomerization (e.g., enamine vs. imine forms) by variable-temperature <sup>1</sup>H NMR .

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